molecular formula C17H19NO B5653975 N-benzyl-2-(2,4-dimethylphenyl)acetamide

N-benzyl-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B5653975
M. Wt: 253.34 g/mol
InChI Key: GMBXNLCDWYHBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(2,4-dimethylphenyl)acetamide is a substituted acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 2,4-dimethylphenyl group at the α-carbon of the acetamide backbone. The 2,4-dimethylphenyl substituent enhances steric bulk and may influence electronic properties, impacting intermolecular interactions such as hydrogen bonding and π-π stacking . Crystallographic studies of related compounds reveal that such substitutions often lead to distinct crystal packing arrangements, which are critical for understanding solubility and bioavailability .

Properties

IUPAC Name

N-benzyl-2-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-8-9-16(14(2)10-13)11-17(19)18-12-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBXNLCDWYHBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,4-dimethylphenyl)acetamide typically involves the reaction of benzylamine with 2,4-dimethylphenylacetic acid or its derivatives. One common method is the condensation reaction between benzylamine and 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Production

In an industrial context, the production may utilize large-scale batch reactors with optimized conditions for efficiency. Continuous flow reactors can also be employed to enhance scalability. Purification methods such as recrystallization or chromatography are essential to achieve the desired purity of the compound.

Chemistry

N-benzyl-2-(2,4-dimethylphenyl)acetamide serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for diverse chemical modifications, making it valuable in exploring new synthetic pathways and methodologies.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Anti-inflammatory Effects : Studies suggest it may inhibit enzymes involved in inflammatory pathways.

These properties make it a candidate for further exploration in pharmacological applications.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate . Its structural characteristics may allow it to interact with specific biological targets, leading to therapeutic effects. Preliminary studies indicate its potential use in developing new treatments for conditions such as epilepsy and other neurological disorders .

  • Anticonvulsant Activity :
    • A study synthesized various derivatives related to phenylacetamides and evaluated their anticonvulsant activity using animal models. Some compounds showed significant protective effects in maximal electroshock (MES) tests, indicating potential for treating epilepsy .
    CompoundED50 (mg/kg)Protective Index
    This compound52.30>9.56
    Phenytoin (reference)28.10>3.6
  • Antimicrobial Screening :
    • Various studies have screened this compound against bacterial strains, showing promising results in inhibiting growth and suggesting its utility as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Aromatic Rings
  • The dihedral angle between the aryl rings in this compound is 27.17°, influencing its molecular conformation .
  • N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide: This analogue features two phenyl groups at the α-carbon, creating a more rigid and planar structure. The dihedral angles between the aromatic rings range from 82.59° to 89.25°, leading to distinct packing motifs compared to the monophenylic parent compound .
  • CNS-11g (2-(4-benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide) : The phthalazinyl group introduces additional hydrogen-bond acceptors, improving CNS penetration compared to simpler acetamides. CNS-11g demonstrates superior oral bioavailability due to fewer rotatable bonds and optimized physicochemical properties .
Tetrahydroisoquinoline Derivatives

Compounds such as N-Benzyl-2-{1-[(3,4-dimethylphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (53) incorporate a tetrahydroisoquinoline moiety. These derivatives exhibit enhanced binding to orexin-1 receptors, with substituents like 3,4-dimethylbenzyl improving solubility and selectivity. For example, compound 53 achieves a 37% synthetic yield and forms a stable crystalline lattice .

Physicochemical and Crystallographic Properties

Compound Melting Point (°C) Dihedral Angle (°) Key Interactions
N-Benzyl-2-(2,4-dimethylphenyl)acetamide Not reported ~27–89* N–H⋯O hydrogen bonds, C–H⋯π
N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide 469–471 82.59–89.25 Bifurcated N–H⋯O, π-π stacking
CNS-11g Not reported N/A Low rotatable bonds, high lipophilicity

*Estimated based on structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-2-(2,4-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

Formation of the acetamide backbone via nucleophilic substitution or condensation reactions.

Introduction of the 2,4-dimethylphenyl group under controlled pH and temperature (polar aprotic solvents like DMF or DMSO enhance reactivity).

Purification via column chromatography or recrystallization.

  • Critical Parameters :

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation in coupling steps .
    • Yield Optimization : Use kinetic monitoring (TLC/HPLC) to identify bottlenecks.

Q. Which analytical techniques are most reliable for characterizing N-benzyl-2-(2,4-dimethylphenyl)acetamide?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to verify substituent integration and regiochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z: ~295.3 [M+H]⁺).
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

  • Protocol :

Grow single crystals via slow evaporation (solvent: DCM/hexane mixtures).

Collect diffraction data using a Bruker SMART CCD diffractometer (Mo-Kα radiation).

Refine with SHELXL (monoclinic space group P2₁/c, typical for acetamides) .

  • Key Data :

ParameterValue
Unit cell (Å)a = 4.74, b = 26.82, c = 11.40
β angle (°)90.4
Hydrogen bondsN–H⋯O (2.02 Å)
Data from .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Strategy :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., Cl) to the benzyl ring to increase electrophilicity and receptor binding .
  • Side Chain Variation : Replace acetamide with thioacetamide to evaluate antimicrobial potency (see analogues in ).
    • Validation :
  • In vitro assays : MIC testing against S. aureus and cytotoxicity profiling (IC₅₀ in HepG2 cells).
  • Computational Docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in reported IC₅₀ values for anticancer activity may arise from:

Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. A549) .

Assay Conditions : Standardize incubation time (48–72 hrs) and serum concentration (10% FBS).

  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .

Q. What computational methods improve crystallographic refinement for derivatives?

  • Software :

  • SHELX Suite : Direct methods (SHELXD) for phase problem resolution; SHELXL for least-squares refinement .
  • SIR97 : Integrates direct methods and Fourier refinement for high-resolution data (R factor < 0.04) .
    • Troubleshooting : Address twinning or disorder using the TWIN/BASF commands in SHELXL .

Methodological Considerations

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Prevention :

  • Protecting Groups : Use Boc for amine protection during benzylation .
  • Low-Temperature Quenching : Halt exothermic reactions (e.g., acyl chloride formation) at −20°C .
    • Characterization Mid-Synthesis : IR spectroscopy to track carbonyl intermediates (ν(C=O) ~1680 cm⁻¹) .

Q. How can researchers validate hydrogen-bonding networks in structural analogs?

  • Techniques :

  • FT-IR : Detect N–H stretching (3300–3500 cm⁻¹) and C=O bending (amide I band at 1640 cm⁻¹) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.